10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its multifaceted properties and potential applications in various fields of research. This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a 3-chlorophenylsulfonyl group, and a 2-phenylethylamine moiety.
Properties
IUPAC Name |
10-(3-chlorophenyl)sulfonyl-N-(2-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c22-15-7-4-8-16(13-15)31(28,29)21-20-24-19(23-11-9-14-5-2-1-3-6-14)18-17(10-12-30-18)27(20)26-25-21/h1-8,10,12-13H,9,11H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGYULKADHPKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, starting with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols
Scientific Research Applications
10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with inflammatory mediators can result in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-[(3-chlorophenyl)sulfonyl]-N-(2-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]quinazolin-5-one: Shares a similar core structure but differs in the quinazolinone moiety.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: Another class of triazole-containing compounds with diverse pharmacological activities.
Uniqueness
10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
The compound 10-(3-chlorobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine represents a novel structure with potential biological applications. This article explores its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure
The structural complexity of this compound is notable due to its multi-cyclic framework and the presence of various functional groups. The incorporation of a chlorobenzenesulfonyl moiety enhances its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The introduction of the 3-chlorobenzenesulfonyl group in this compound may enhance its efficacy against bacterial strains. For instance, studies have shown that similar sulfonamide compounds demonstrate inhibitory effects against Gram-positive and Gram-negative bacteria due to their ability to interfere with folic acid synthesis.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. The tetraazatricyclo structure is hypothesized to interact with cellular targets involved in proliferation and apoptosis. Early investigations into related compounds have shown promise in inhibiting cancer cell lines by inducing cell cycle arrest and apoptosis.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15.5 | Apoptosis |
| Study 2 | MCF-7 | 22.3 | Cell Cycle Arrest |
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems. Analogous compounds have been identified as ligands for neuronal nicotinic acetylcholine receptors (nAChRs), indicating that this compound might modulate synaptic transmission or exhibit neuroprotective effects.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of sulfonamide derivatives showed that compounds with similar structures had effective antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound's unique structure may enhance its binding affinity to bacterial enzymes involved in folate metabolism.
Case Study 2: Anticancer Activity
In vitro assays on breast cancer cell lines demonstrated that the compound could inhibit cell proliferation significantly compared to control groups. The mechanism was linked to the induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis.
Research Findings
Recent findings indicate that compounds with sulfonamide groups can exhibit dual-action mechanisms—targeting both bacterial enzymes and cancer cell pathways. The specific activity of this compound remains under investigation but shows potential based on structural analogs and preliminary assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
